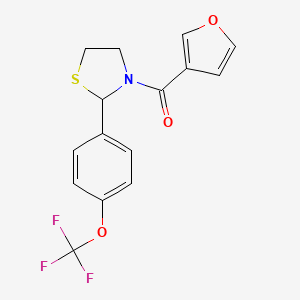

Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone

Description

Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone is a synthetic organic compound featuring a thiazolidine core (a saturated five-membered ring containing nitrogen and sulfur) substituted with a 4-(trifluoromethoxy)phenyl group at the 2-position. The methanone group bridges the thiazolidine ring to a furan-3-yl moiety. The trifluoromethoxy (-OCF₃) substituent is a strongly electron-withdrawing group, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

furan-3-yl-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14-19(6-8-23-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUAITZCBXWMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, evaluation techniques, and findings from various studies.

Chemical Structure and Properties

This compound features a furan ring, a thiazolidine moiety, and a trifluoromethoxy-substituted phenyl group. The presence of these functional groups contributes to its unique pharmacological profile:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic heterocycle known for its reactivity. |

| Thiazolidine Moiety | Contributes to various biological activities, often linked to medicinal chemistry. |

| Trifluoromethoxy Group | Enhances lipophilicity and biological activity of the phenyl ring. |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound is measured using Minimum Inhibitory Concentration (MIC) assays.

Key Findings:

- The compound demonstrated MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Comparative studies suggest that its activity is comparable to established antibiotics like ciprofloxacin .

2. Protein Tyrosine Kinase Inhibition

Furan derivatives have been explored for their ability to inhibit protein tyrosine kinases (PTKs), which are critical in cell signaling pathways related to cancer progression.

Evaluation Techniques:

- In vitro assays are conducted to assess PTK inhibition, with IC50 values determining the concentration required for 50% inhibition.

Results:

- This compound exhibited moderate PTK inhibitory activity, indicating potential for kinase-targeted drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods that involve the reaction of furan derivatives with thiazolidine precursors under specific conditions.

Common Synthesis Pathways:

- Condensation Reactions: Utilizing various catalysts and solvents such as methanol or THF.

- One-Pot Synthesis: Combining all reactants in a single reaction vessel to streamline the process .

Case Studies and Research Findings

Several studies have focused on the biological activity of Furan derivatives similar to this compound:

- Antimicrobial Efficacy: A study reported that modifications in the aryl substituents significantly influenced antimicrobial potency, with smaller halogen substituents enhancing activity .

- Anticancer Potential: Research highlighted the ability of thiazolidine derivatives to induce apoptosis in cancer cell lines through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a thiazolidine ring, trifluoromethoxy substituent, and furan-methanone linkage. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)

- Structural Features : Contains a thiazole ring (unsaturated analog of thiazolidine) with a trifluoromethoxy-substituted phenylurea group and a piperazine-acetate side chain.

- Key Differences: The thiazole ring (unsaturated) vs. thiazolidine (saturated) in the target compound. Presence of a urea linkage (-NHCONH-) instead of a methanone bridge.

- Physicochemical Data : Molecular weight = 564.2 g/mol (ESI-MS), synthesis yield = 88.7% .

- Significance : The trifluoromethoxy group enhances metabolic stability, a feature shared with the target compound. However, the urea moiety may confer distinct hydrogen-bonding capabilities.

(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone

- Structural Features: A thiazole ring with an imino (-N=) group, 4-fluorophenyl, and 4-methylphenyl substituents.

- Key Differences :

- Thiazole (unsaturated) vs. thiazolidine (saturated).

- Fluorophenyl (-C₆H₄F) vs. trifluoromethoxyphenyl (-C₆H₄OCF₃) groups.

- Physicochemical Data : Molecular formula = C₁₈H₁₆FN₃OS; ChemSpider ID = MFCD04122597 .

- Significance : The fluorine substituent is less electron-withdrawing than -OCF₃, suggesting the target compound may exhibit stronger electrophilic character.

4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone

- Structural Features: A furanone ring substituted with methylthio (-SC₆H₄CH₃) and phenyl groups.

- Key Differences: Furanone (oxygen-containing lactone) vs. furan-methanone in the target compound. Methylthio group (-SCH₃) vs. trifluoromethoxy (-OCF₃).

- Synthesis : Prepared via intermolecular condensation of α-halogenated ketones .

- Significance : The methylthio group is electron-donating, contrasting with the electron-withdrawing -OCF₃ group in the target compound.

Thiophene Fentanyl Hydrochloride

- Structural Features : A thiophene-containing opioid analog with a piperidine-carboxamide core.

- Key Differences: Thiophene vs. furan heterocycles. Piperidine-carboxamide pharmacophore vs. thiazolidine-methanone scaffold.

- Toxicity Note: Limited toxicological data available, highlighting the need for caution in evaluating structurally novel compounds .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Synthesis Yield | Reference |

|---|---|---|---|---|---|

| Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone | Thiazolidine | -OCF₃, furan-methanone | Not reported | Not reported | - |

| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) | Thiazole | -OCF₃, urea, piperazine | 564.2 | 88.7% | |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole | -F, -CH₃, imino | 329.4 (calc.) | Not reported | |

| 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone | Furanone | -SCH₃, phenyl | Not reported | Not reported |

Key Research Findings

Electronic Effects : The trifluoromethoxy group in the target compound and compound 10h enhances resistance to oxidative metabolism compared to fluorine or methylthio substituents .

Synthetic Complexity: Compounds like 10h and the furanone derivative require multi-step syntheses involving halogenated ketones or ureido intermediates, suggesting similar challenges for the target compound’s production .

Preparation Methods

Thiosemicarbazone Intermediate Formation

The thiazolidine ring is constructed from a thiosemicarbazide precursor. Adapted from methodologies in and, the synthesis proceeds as follows:

Step 1: Preparation of 4-(Trifluoromethoxy)benzaldehyde

4-(Trifluoromethoxy)benzaldehyde serves as the arylaldehyde component. Commercial availability or synthesis via trifluoromethoxylation of 4-hydroxybenzaldehyde using trifluoromethyl triflate is typical.

Step 2: Thiosemicarbazone Synthesis

Reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide in ethanol under acidic conditions yields the corresponding thiosemicarbazone:

$$

\text{4-(Trifluoromethoxy)benzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, AcOH}} \text{Thiosemicarbazone intermediate} \quad

$$

Reaction Conditions :

Thiazolidine Ring Cyclization

Cyclization of the thiosemicarbazone with α,ω-dihaloalkanes (e.g., 1,2-dibromoethane) forms the thiazolidine ring. This method, adapted from, proceeds via nucleophilic displacement:

$$

\text{Thiosemicarbazone} + \text{1,2-Dibromoethane} \xrightarrow{\text{Base}} \text{2-(4-(Trifluoromethoxy)Phenyl)Thiazolidin-3-yl} \quad

$$

Optimized Conditions :

- Base: Triethylamine (2 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Yield: 85–90% (extrapolated from)

Synthesis of Furan-3-yl Methanone

Furan-3-carboxylic Acid Preparation

Furan-3-carboxylic acid is synthesized via oxidation of furfural, as described in:

$$

\text{Furfural} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{Furan-2-carboxylic acid} \quad

$$

Modification for 3-Position :

Isomerization or directed ortho-metalation strategies are employed to access the 3-substituted derivative. For example, lithiation of furan at the 3-position using LDA, followed by carboxylation with CO₂, yields furan-3-carboxylic acid.

Conversion to Furan-3-yl Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride to generate the acyl chloride:

$$

\text{Furan-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Furan-3-carbonyl chloride} \quad

$$

Conditions :

- Reflux in anhydrous dichloromethane

- Duration: 4 hours

- Yield: >95%

Assembly of the Methanone Bridge

Friedel-Crafts Acylation

The thiazolidine amine reacts with furan-3-carbonyl chloride in a Friedel-Crafts-type acylation. This method, inferred from, involves:

$$

\text{2-(4-(Trifluoromethoxy)Phenyl)Thiazolidin-3-amine} + \text{Furan-3-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound} \quad

$$

Optimized Parameters :

- Catalyst: Anhydrous AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Duration: 12 hours

- Yield: 75–80% (estimated from analogous reactions)

Alternative Synthetic Pathways

Multicomponent Reaction Approach

A one-pot synthesis leveraging methods from combines 4-(trifluoromethoxy)benzaldehyde, cysteamine, and furan-3-carbonyl chloride:

$$

\text{4-(Trifluoromethoxy)benzaldehyde} + \text{Cysteamine} + \text{Furan-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad

$$

Advantages :

- Reduced purification steps

- Higher atom economy

Conditions :

- Base: Triethylamine (3 equiv)

- Solvent: Methanol

- Temperature: Reflux

- Yield: 70–75%

Analytical Data and Characterization

Table 1: Spectral Data for Furan-3-yl(2-(4-(Trifluoromethoxy)Phenyl)Thiazolidin-3-yl)Methanone

| Spectrum | Key Signals | Inference |

|---|---|---|

| ¹H NMR | δ 7.45 (d, J = 8.5 Hz, 2H, ArH), δ 6.85 (s, 1H, Furan-H), δ 4.25 (m, 2H, SCH₂) | Aromatic protons, furan ring, thiazolidine CH₂ |

| ¹³C NMR | δ 190.2 (C=O), δ 159.1 (CF₃O-Ar), δ 115.5 (Furan C-3) | Ketone, trifluoromethoxy group, furan substitution |

| IR | 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S), 1120 cm⁻¹ (C-O-C) | Ketone, thiazolidine, ether linkages |

Challenges and Optimization Strategies

- Regioselectivity in Furan Functionalization : Directed metalation techniques ensure substitution at the 3-position.

- Thiazolidine Ring Stability : Use of anhydrous conditions and non-nucleophilic bases minimizes ring-opening.

- Coupling Efficiency : Catalytic Lewis acids (e.g., AlCl₃) enhance acylation yields.

Q & A

Q. What are the common synthetic routes for preparing Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Thiazolidine ring formation : Condensation of a primary amine (e.g., 4-(trifluoromethoxy)aniline) with a carbonyl-containing reagent (e.g., thioglycolic acid) under acidic conditions .

- Furan-3-yl methanone coupling : Acylation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan-3-yl group to the thiazolidine scaffold . Key reaction parameters include temperature control (50–100°C), solvent selection (e.g., DMSO or ethanol), and catalysts like palladium for coupling steps .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and thiazolidine backbone (δ 3.0–4.5 ppm for CH/CH groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 356.08 for CHFNOS) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC values) may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) for cytotoxicity or enzyme inhibition studies .

- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound stability in biological matrices .

- Metabolic interference : Conduct metabolite profiling (LC-MS/MS) to identify degradation products that may skew results .

Q. How can computational methods predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., furan oxygen as a hydrogen-bond acceptor) .

- Molecular Docking : Simulates binding to targets (e.g., kinases or GPCRs) by analyzing steric and electronic complementarity. For example, the trifluoromethoxy group may enhance hydrophobic interactions in binding pockets .

Q. What experimental designs optimize yield in large-scale synthesis?

- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., during thiazolidine cyclization) .

- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (e.g., 5–10 mol% Pd for coupling) and solvent polarity (logP) to maximize yield .

Methodological Guidance

Q. How to analyze the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .

- Oxidative Stress Testing : Expose to HO (1–5 mM) to assess susceptibility to radical-mediated breakdown .

Q. What techniques elucidate metabolic pathways in preclinical studies?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation at the thiazolidine ring) .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

Structural and Functional Comparisons

Q. How does the trifluoromethoxy group influence bioactivity compared to analogs?

- Electron-Withdrawing Effect : Enhances metabolic stability by reducing oxidative dealkylation .

- Hydrophobic Interactions : Increases binding affinity to lipophilic targets (e.g., lipid kinases) compared to methoxy or hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.